![molecular formula C6H5F6N3OS B2432081 [(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea CAS No. 691879-66-0](/img/structure/B2432081.png)

[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

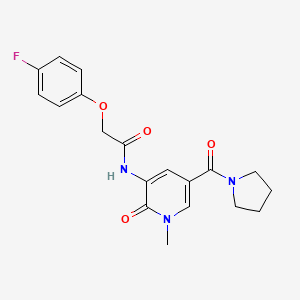

“[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea” is a compound with the IUPAC name (2Z)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-thiosemicarbazone . It has a molecular weight of 281.18 .

Molecular Structure Analysis

The molecule is planar with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The InChI code is 1S/C6H5F6N3OS/c7-5(8,9)2(14-15-4(13)17)1-3(16)6(10,11)12/h1,14H,(H3,13,15,17) .Chemical Reactions Analysis

Thiourea derivatives, including “[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea”, can participate in various chemical reactions. For instance, bifunctional thiourea derivatives can catalyze the Michael reaction of malonates with various nitro olefins .Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.18 . More specific physical and chemical properties such as melting point, solubility, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Coordination Chemistry

The thiourea moiety, with its >NC]SN< structure, plays a pivotal role in the synthesis of important heterocyclic compounds. Due to the bonding possibilities of sulfur and nitrogen atoms, thioureas exhibit enhanced ligating properties. These ligands readily form transition metal complexes, making them valuable in coordination chemistry. Their coordination modes are diverse, and they find applications in organic synthesis and biological systems .

Biological Activities

Thiourea derivatives demonstrate a wide range of biological activities:

Materials Science and Polymers

Thioureas find applications in materials science:

Pharmaceuticals and Drug Development

Thioureas have been investigated for their pharmacological potential:

Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives, closely related to thioureas, play a crucial role in crop protection:

- Pharmaceutical and Veterinary Applications : TFMP derivatives are also used in pharmaceutical and veterinary products .

Synthetic Intermediates

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, synthesized from trifluoroacetimidoyl chloride derivatives, serve as intermediates for various applications, including drug synthesis .

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiourea derivatives have been known to exhibit antibacterial activity , suggesting that their targets could be bacterial enzymes or proteins.

Mode of Action

It is suggested that thioureas, including this compound, may act as brønsted acid/base catalysts . This means they can donate or accept protons, facilitating chemical reactions.

Biochemical Pathways

Thiourea derivatives have been reported to inhibit enzymes such as α-amylase and glucose-6-phosphatase (g6pase) , suggesting that they may affect carbohydrate metabolism.

Result of Action

Thiourea derivatives have been reported to exhibit antibacterial and antioxidant activities , suggesting that they may exert a protective effect against oxidative stress and bacterial infections.

Propiedades

IUPAC Name |

[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F6N3OS/c7-5(8,9)2(14-15-4(13)17)1-3(16)6(10,11)12/h1H2,(H3,13,15,17)/b14-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCRDTTVMHRJFL-VVHNFQOZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NNC(=S)N)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=N/NC(=S)N)/C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F6N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432003.png)

![2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2432004.png)

![ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate](/img/structure/B2432006.png)

![{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2432008.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432010.png)

![(2,4-Dichlorophenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2432020.png)

![2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2432021.png)